molecular formula C12H6ClN5O B5764907 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

Cat. No.: B5764907
M. Wt: 271.66 g/mol
InChI Key: JISFVABVIUBORV-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound that belongs to the class of triazolobenzoxadiazoles This compound is characterized by the presence of a triazole ring fused to a benzoxadiazole moiety, with a 2-chlorophenyl substituent at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorobenzohydrazide. This intermediate is then subjected to cyclization with an appropriate diazotizing agent, such as sodium nitrite, in the presence of an acid to form the triazole ring. The final step involves the cyclization of the triazole intermediate with an appropriate reagent to form the benzoxadiazole moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, thereby disrupting key signaling pathways involved in disease progression. The compound’s unique structure allows it to bind selectively to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
  • 7-(2-bromophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
  • 7-(2-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

Uniqueness

The uniqueness of 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities and material properties .

Properties

IUPAC Name

7-(2-chlorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN5O/c13-7-3-1-2-4-10(7)18-14-8-5-6-9-12(11(8)15-18)17-19-16-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISFVABVIUBORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2N=C3C=CC4=NON=C4C3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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